Diisopropyl phenylphosphonate
Description
Overview of Organophosphorus Compounds
Organophosphorus chemistry is the scientific discipline focused on the synthesis and properties of organic compounds that contain phosphorus. wikipedia.org These compounds are diverse, with phosphorus existing in various oxidation states, though derivatives of phosphorus(V) and phosphorus(III) are the most predominant classes. wikipedia.org The definition of an organophosphorus compound can be variable; in industrial and environmental contexts, it only requires an organic substituent and not necessarily a direct phosphorus-carbon (P-C) bond. wikipedia.org This broad classification includes a significant number of pesticides. wikipedia.org
Phosphorus's position in Group 15 of the periodic table means its compounds share some similarities with nitrogen compounds. wikipedia.org Organophosphorus compounds encompass a wide array of functional groups, including phosphines (R₃P), phosphonates (RP(=O)(OR')₂), and phosphates (P(=O)(OR)₃). bdu.ac.in Their applications are extensive, ranging from catalysis, where organophosphines are crucial ligands for metal ions, to agriculture and medicine. bdu.ac.inlongdom.org
Significance of Phosphonate (B1237965) Chemistry in Contemporary Research
Phosphonates, characterized by a stable phosphorus-carbon (P-C) bond, are a prominent class of organophosphorus compounds. rsc.org This P-C bond distinguishes them from phosphate (B84403) esters, which feature a more labile P-O-C linkage. frontiersin.org This inherent stability is a key reason for their widespread use and research interest. frontiersin.org
The applications of phosphonates are vast and cut across multiple scientific and industrial fields. longdom.orgrsc.org In medicine, they are integral to the development of drugs, including antiviral agents and bisphosphonates used to treat bone-resorption disorders like osteoporosis. frontiersin.orgnih.gov Their ability to act as bioisosteric replacements for phosphates makes them valuable in designing enzyme inhibitors. frontiersin.org Beyond medicine, phosphonates are used as pesticides, herbicides like glyphosate, flame retardants, and agents for water treatment to prevent scale and corrosion. wikipedia.orgrsc.org The ever-expanding applications of phosphonates continue to drive research in organophosphorus chemistry. frontiersin.org
Position of Diisopropyl Phenylphosphonate (B1237145) within Arylphosphonates Research
Arylphosphonates, which feature a phosphonate group directly attached to an aromatic ring, are a significant subclass of phosphonates. Diisopropyl phenylphosphonate is a representative member of this group and is frequently utilized in contemporary synthetic research. For instance, it has been used as a model substrate in the development of new catalytic reactions, such as iridium-catalyzed C-H borylation, a method that provides access to highly-substituted phosphoarenes. nih.gov The use of the diisopropyl ester, in particular, was shown to favor the formation of mono-borylated products. nih.gov Furthermore, this compound is a common product in studies aimed at improving and understanding cross-coupling reactions for P-C bond formation. nih.govnii.ac.jp Its synthesis has been reported in protocols for palladium-catalyzed phosphonation of aryl halides in water, highlighting its relevance in the development of more environmentally benign synthetic methods. researchgate.net
The creation of the phosphorus-carbon bond is fundamental to the synthesis of phosphonates. Historically, several key reactions have been the cornerstones of this area of chemistry. The Arbuzov reaction and the Michaelis–Becker reaction are two of the most traditional and widely used methods for forming P-C bonds on sp³-hybridized carbon atoms. acs.org
The Arbuzov reaction , discovered in the early 20th century, typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. acs.org The reaction proceeds via a phosphonium (B103445) intermediate, and the formation of the strong phosphoryl (P=O) bond is a key driving force. acs.org This method generally requires elevated temperatures to proceed effectively. acs.org
The Michaelis–Becker reaction provides an alternative route, utilizing a deprotonated dialkyl phosphite (a phosphonate salt) as a nucleophile to attack an alkyl halide. acs.org While effective, this reaction requires the use of a strong base to generate the nucleophile. acs.org
Later, the Hirao reaction , discovered in 1980, became a pivotal method for synthesizing arylphosphonates. researchgate.netbenthamdirect.com This reaction involves the palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites (>P(O)H species). researchgate.netbenthamdirect.com The original protocol often utilized a Pd(PPh₃)₄ catalyst. researchgate.net These foundational reactions paved the way for the more advanced synthetic strategies that followed.
| Historical P-C Bond Formation Reactions | |
| Reaction | Description |
| Arbuzov Reaction | Reaction of a trialkyl phosphite with an alkyl halide at elevated temperatures to form a dialkyl phosphonate. acs.org |
| Michaelis-Becker Reaction | Nucleophilic substitution of an alkyl halide by a sodium dialkyl phosphite, typically requiring a strong base. acs.org |
| Hirao Reaction (Early Version) | Palladium-catalyzed cross-coupling of aryl halides with H-phosphonates, initially using catalysts like Pd(PPh₃)₄. researchgate.net |
Building upon the foundation of the Hirao reaction, synthetic strategies for arylphosphonates have undergone significant evolution, driven by the need for greater efficiency, broader substrate scope, and milder, more sustainable reaction conditions. benthamdirect.commdpi.com Research has focused heavily on the development of new and improved catalyst systems. mdpi.com
The palladium-catalyzed Hirao cross-coupling has been refined through the use of different palladium sources (e.g., Pd(OAc)₂) combined with various phosphine (B1218219) ligands, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), which have been shown to alleviate some of the limitations of the original method and even enable the use of less reactive aryl chlorides. nih.gov This has expanded the reaction's versatility and made it suitable for multi-gram scale synthesis. nih.gov
Beyond palladium, other transition metals like nickel and copper have been explored as catalysts for P-C bond formation. acs.orgresearchgate.net Nickel-catalyzed methods have been developed for the phosphonylation of aryl triflates and chlorides. nii.ac.jpresearchgate.net Copper-catalyzed reactions have also been reported, though they often require high temperatures. acs.org
More recent innovations include the development of metal-free, three-component coupling reactions that involve arynes, phosphites, and a third component like an acrylate (B77674) or a silyl (B83357) fluoride. nih.govacs.org These modern strategies offer novel pathways to structurally diverse and highly substituted arylphosphonates under mild conditions, demonstrating the continuous progress in the field. nih.govacs.orgacs.org
| Evolution of Arylphosphonate Synthesis | |
| Catalyst System / Method | Application / Significance |
| Pd(OAc)₂ / dppf | An improved catalyst system for the Hirao reaction, allowing for lower catalyst loadings and the use of challenging substrates like aryl chlorides. nih.gov |
| Nickel Catalysis | Used for the phosphonylation of aryl triflates and chlorides, providing an alternative to palladium. nii.ac.jpresearchgate.net |
| Copper Catalysis | Employed for P-arylation, though often requiring elevated temperatures. acs.orgtandfonline.com |
| Iridium Catalysis | Used for phosphonate-directed ortho C–H borylation of aryl phosphonates, enabling the synthesis of highly-substituted derivatives. nih.gov |
| Three-Component Couplings (Arynes) | Modern, metal-free methods that couple arynes, phosphites, and other molecules (e.g., acrylates, silyl fluorides) to create complex arylphosphonates. nih.govacs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7237-16-3 |
|---|---|
Molecular Formula |
C12H19O3P |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
di(propan-2-yloxy)phosphorylbenzene |
InChI |
InChI=1S/C12H19O3P/c1-10(2)14-16(13,15-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChI Key |
CTLLAZAHTUAAGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C1=CC=CC=C1)OC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Diisopropyl Phenylphosphonate and Its Analogues
Direct Synthesis Routes for Arylphosphonates
Direct synthesis methods provide pathways to arylphosphonates by forming a C(sp²)–P bond. While the classic Michaelis-Arbuzov reaction is highly effective for alkyl halides, its application to aryl halides is traditionally limited due to the lower reactivity of the C(sp²)–X bond compared to a C(sp³)–X bond. rsc.orgbeilstein-archives.org Consequently, modifications and alternative strategies have been developed to facilitate this transformation.
The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, involves the reaction of a trialkyl phosphite (B83602) with an organic halide to form a phosphonate (B1237965). jk-sci.comnih.govorganic-chemistry.org The reaction typically proceeds via the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the halide ion to yield the final phosphonate product. jk-sci.comorganic-chemistry.org However, the direct application to unactivated aryl halides is challenging and often requires specific conditions or catalysts to proceed efficiently. rsc.orgbeilstein-archives.org
The direct reaction of trialkyl phosphites, such as triisopropyl phosphite, with aryl halides is generally inefficient under standard Michaelis-Arbuzov conditions because aryl halides are poor substrates for SN2-type reactions. beilstein-archives.org The formation of arylphosphonates through this route often necessitates harsh conditions or catalytic activation to overcome the high energy barrier associated with breaking the aryl-halide bond. beilstein-archives.org For instance, nickel(II) chloride can be used as a catalyst at high temperatures (in excess of 160 °C) to promote the reaction between an aryl halide and a trialkyl phosphite. beilstein-archives.org The catalytic cycle is believed to involve the reduction of the Ni(II) pre-catalyst to a Ni(0) species, which then undergoes oxidative addition with the aryl halide. beilstein-archives.org
Recent advancements have explored metal-free approaches using aryne chemistry. This method involves the reaction of arynes, generated from silylaryl triflates, with trialkyl phosphites under mild, room-temperature conditions, circumventing the need for transition-metal catalysts. organic-chemistry.org
Photochemical methods provide an alternative pathway for the synthesis of arylphosphonates from aryl iodides and trialkyl phosphites. nih.govorgsyn.org These reactions often proceed through a radical mechanism (SRN1) rather than a purely ionic one. orgsyn.org Irradiation with light, sometimes in the presence of a photocatalyst, can induce the formation of an aryl radical from the aryl iodide. nih.govpurdue.edu This highly reactive intermediate can then be trapped by the trialkyl phosphite to form the desired arylphosphonate.
For example, a metal-free, photoredox-catalyzed protocol has been developed using Rhodamine 6G as a photocatalyst under blue light irradiation. purdue.edu This "photo-Arbuzov reaction" generates aryl radicals that readily couple with phosphite esters. purdue.edu Another approach utilizes 10H-phenothiazine (PTZ) as an inexpensive organic photocatalyst under visible light to achieve the phosphonation of aryl iodides and bromides in aqueous solvent mixtures, highlighting a move towards greener synthetic methods. iu.edu These photolytic strategies often exhibit broad functional group tolerance and can be performed under mild conditions. iu.eduorganic-chemistry.org
Palladium-catalyzed cross-coupling reactions represent one of the most versatile and widely used methods for forming C(sp²)–P bonds, providing reliable access to diisopropyl phenylphosphonate (B1237145) and its analogues. wikipedia.org The Hirao reaction, first reported in the early 1980s, involves the coupling of a dialkyl phosphite with an aryl halide in the presence of a palladium catalyst and a base. wikipedia.orgnih.govthieme-connect.com This reaction has become a foundational method in organophosphorus synthesis and has been the subject of numerous modifications to improve its efficiency, substrate scope, and environmental footprint. nih.govnih.gov
The efficiency of the Hirao reaction is highly dependent on the optimization of several parameters, including the choice of palladium precursor, ligand, base, and solvent.
Catalysts and Ligands: While the original Hirao protocol used tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], subsequent developments have shown that more stable and user-friendly Pd(II) precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) can be used to generate the active Pd(0) catalyst in situ. nih.govsciforum.net The choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) have been shown to significantly improve catalyst performance, allowing for lower catalyst loadings (e.g., 1 mol%) and expanding the reaction's scope. nih.govresearchgate.net Other effective ligands include triphenylphosphine (PPh₃), dppb (1,4-bis(diphenylphosphino)butane), and Xantphos. organic-chemistry.orgnih.gov
Bases and Solvents: Triethylamine (Et₃N) is the most commonly used base in the Hirao reaction. nih.govnih.gov The choice of solvent can also influence the reaction outcome, with acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF) being effective for many substrates. nih.gov In a push towards "green" chemistry, microwave-assisted, solvent-free conditions have been developed, which can accelerate the reaction and simplify purification. rsc.orgrsc.org
The following table summarizes the effect of different ligands on the palladium-catalyzed synthesis of diethyl 2-pyrazinylphosphonate.
| Entry | Catalyst (mol%) | Ligand | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (1) | dppf | CH₃CN | 67 |
| 2 | Pd(OAc)₂ (1) | PPh₃ | CH₃CN | <5 |
| 3 | Pd(OAc)₂ (1) | dppe | CH₃CN | <5 |
| 4 | Pd(OAc)₂ (1) | dppp | CH₃CN | 15 |
| 5 | Pd(OAc)₂ (1) | dppb | CH₃CN | 32 |
| Data sourced from a study on the reaction of 2-chloropyrazine with diethylphosphite and triethylamine at reflux for 24 hours. nih.gov |
The reactivity of the aryl halide in the Hirao cross-coupling reaction generally follows the order: iodide > bromide >> chloride, which is consistent with the oxidative addition step in the palladium catalytic cycle. wikipedia.org
Aryl Iodides and Bromides: Early work by Hirao demonstrated the successful coupling of various aryl iodides and bromides with dialkyl phosphites using Pd(PPh₃)₄ as the catalyst. wikipedia.orgthieme-connect.com These substrates typically provide good to excellent yields of the corresponding arylphosphonates. thieme-connect.com
Aryl Chlorides: Aryl chlorides are attractive substrates due to their lower cost and wider availability, but their low reactivity presents a significant challenge. wikipedia.orgnih.gov The C-Cl bond is stronger and less readily undergoes oxidative addition to the palladium center. However, significant progress has been made by employing specialized catalytic systems. The use of Pd(OAc)₂ with the dppf ligand has enabled the first successful examples of Hirao couplings with activated (electron-poor) aryl chlorides, albeit sometimes in modest yields. nih.govresearchgate.net For example, the reaction of 2-chloropyrazine with diethyl phosphite using this system gave a 67% yield, whereas chlorobenzene resulted in only a 22% NMR yield. nih.gov
The table below illustrates the scope of the modified Hirao reaction with various aryl and heteroaryl halides.
| Entry | Aryl Halide | Phosphite | Solvent | Yield (%) |
| 1 | 2-Chloropyrazine | Diethyl | CH₃CN | 67 |
| 2 | 2-Bromopyridine | Diethyl | CH₃CN | 89 |
| 3 | 4-Iodonitrobenzene | Diethyl | CH₃CN | 92 |
| 4 | 4-Bromobenzonitrile | Diisopropyl | DMF | 86 |
| 5 | 1-Chloro-4-nitrobenzene | Diisopropyl | DMF | 43 |
| 6 | Chlorobenzene | Diisopropyl | DMF | 22 (NMR) |
| Reactions performed with 1 mol% Pd(OAc)₂, dppf, and triethylamine at reflux or 110 °C. nih.gov |
Radical Phosphonation Approaches
Radical phosphonation has emerged as a powerful tool for the formation of C-P bonds, offering direct access to aryl phosphonates through C-H activation pathways. These methods circumvent the need for pre-functionalized aromatic rings (like aryl halides), making them highly atom-economical.
One common strategy involves the generation of a phosphonyl radical from a dialkyl phosphite, such as diisopropyl phosphite, which then attacks an aromatic ring like benzene. The initiation of these radical processes can be achieved through various means:
Peroxide Initiators: Di-tert-butyl peroxide is frequently used to generate phosphonyl radicals from H-phosphonates, which subsequently react with aromatic compounds.
Metal-Catalyzed Systems: Transition metal complexes, such as those involving manganese and cobalt, can catalyze the phosphonation of arenes with dialkyl phosphites in the presence of oxygen. researchgate.netacs.org This system facilitates the formation of the reactive phosphorus-centered radical. researchgate.net
Photochemical Methods: Visible-light-mediated reactions provide a mild and efficient route to aryl phosphonates. acs.orgorganic-chemistry.org For instance, diaryliodonium salts can be coupled with phosphites under visible light illumination in the presence of a base. acs.orgorganic-chemistry.org This process is believed to proceed via the generation of an aryl radical which then couples with the phosphorus nucleophile. acs.org
These radical C-H/P-H cross-coupling reactions are valued for their high tolerance of various functional groups and for avoiding the harsher conditions sometimes required in traditional cross-coupling chemistry. researchgate.net
Organometallic Reagent-Mediated Syntheses of P-C Bonds
Organometallic cross-coupling reactions are a cornerstone of C-P bond formation, providing reliable and versatile pathways to aryl phosphonates. The most prominent among these is the Hirao reaction, a palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite. nih.gov
The reaction has been refined to improve yields and expand its substrate scope. Modern catalytic systems, such as those employing Pd(OAc)₂ with specialized phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), have shown high efficiency. nih.gov These improved conditions are successful with a wide range of aryl and heteroaryl halides, including less reactive aryl chlorides, which often failed under original Hirao conditions. nih.gov
Key features of this methodology include:
Catalysts: Palladium complexes are the most common, though nickel and copper catalysts are also utilized. researchgate.net
Substrates: The reaction typically couples aryl or vinyl halides (iodides, bromides, and sometimes chlorides) with H-phosphonate diesters. organic-chemistry.orgnih.gov
Reaction Conditions: The presence of a base, such as triethylamine or N,N-diisopropylethylamine, is crucial for deprotonating the dialkyl phosphite. nih.gov
The mechanism generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by reaction with the deprotonated dialkyl phosphite and subsequent reductive elimination to yield the aryl phosphonate and regenerate the catalyst.
| Reaction | Catalyst System | Substrates | Key Features |
| Hirao Cross-Coupling | Pd(OAc)₂ / dppf | Aryl Halides, Diisopropyl Phosphite | High efficiency for various aryl halides, including chlorides. nih.gov |
| Copper-Catalyzed Coupling | CuI | Diaryliodonium Salts, Dialkyl Phosphites | Very fast reaction times (often minutes) at room temperature. organic-chemistry.org |
| Radical C-H Phosphonation | Mn(II)/Co(II)/O₂ | Benzene, Diisopropyl Phosphite | Direct functionalization of C-H bonds, avoiding pre-functionalized arenes. researchgate.netacs.org |
Indirect Synthesis and Derivatization from Diisopropyl Phenylphosphonate Precursors
Once this compound is synthesized, it can be chemically modified to produce other valuable compounds, most notably phenylphosphonic acid and its monoesters. These transformations typically involve the cleavage of the robust phosphorus-oxygen ester bonds.
Transesterification Reactions of Phosphonates
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the context of this compound, this can be used to synthesize other dialkyl or mixed alkyl aryl phosphonates. The reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com
Under basic conditions, an alkoxide nucleophile attacks the electrophilic phosphorus center, leading to a tetrahedral intermediate. The subsequent departure of an isopropoxide group results in the new phosphonate ester. masterorganicchemistry.com Acid-catalyzed transesterification involves protonation of the phosphonyl oxygen, which activates the phosphorus atom toward nucleophilic attack by an alcohol. masterorganicchemistry.com
Microwave-assisted alcoholysis of dialkyl phenylphosphonates in the presence of ionic liquids has also been explored. mtak.hu This method can lead to a mixture of the mixed alkoxy phosphonate and the fully transesterified product. mtak.hu However, under these conditions, fission of the ester to the phosphonic acid or its monoester can also occur. mtak.hu
Hydrolysis and Dealkylation Strategies for Phenylphosphonic Acid Generation
The conversion of this compound to phenylphosphonic acid is a critical transformation, as phosphonic acids themselves have wide-ranging applications. This dealkylation is essentially a hydrolysis of the ester groups. Due to the stability of the P-O-C bond, this often requires harsh conditions or specialized reagents.
Refluxing dialkyl phosphonates with concentrated aqueous mineral acids, such as hydrochloric acid (HCl), is the most common and straightforward method for their complete hydrolysis to the corresponding phosphonic acid. beilstein-journals.orgnih.gov The reaction proceeds in two consecutive steps, with the hydrolysis of the second ester group being slower than the first. nih.gov
The mechanism of acid-catalyzed hydrolysis typically involves the protonation of the phosphonyl oxygen, followed by a nucleophilic attack of a water molecule on the phosphorus atom (an AAc2 mechanism). nih.govresearchgate.net However, depending on the structure of the alkyl group, a mechanism involving C-O bond cleavage (AAl1) can also occur. nih.govresearchgate.net For isopropyl esters, the AAl1 pathway, which proceeds via a stable isopropyl carbocation, can be a contributing factor. researchgate.net
In some cases where substrates are sensitive to harsh conditions, trifluoroacetic acid (TFA) can be used as a catalyst in an aqueous medium for a gentler hydrolysis. nih.gov
For substrates that cannot tolerate the harsh conditions of strong acid hydrolysis, McKenna's method provides a mild and highly effective alternative. beilstein-journals.orgnih.govresearchgate.net This two-step procedure utilizes bromotrimethylsilane (TMSBr) to convert the dialkyl phosphonate into a bis(trimethylsilyl) phosphonate intermediate. nih.govresearchgate.net
The reaction mechanism involves the nucleophilic attack of the phosphonyl oxygen on the silicon atom of TMSBr, followed by an attack of the resulting bromide ion on the alkyl carbon, cleaving the C-O bond. This process is repeated for the second ester group. The resulting bis(TMS) ester is highly labile and is readily hydrolyzed to the phosphonic acid upon the addition of a protic solvent like methanol or water. beilstein-journals.orgnih.gov
Dealkylation with Boron Reagents
The dealkylation of dialkyl phosphonates, such as this compound, to their corresponding phosphonic acids is a fundamental transformation. While traditional methods often require harsh acidic conditions, boron reagents offer a milder and more selective alternative. organic-chemistry.org Boron tribromide (BBr₃) is a particularly effective reagent for this purpose, capable of cleanly converting various dialkyl phosphonates into phosphonic acids under non-aqueous conditions. organic-chemistry.orgresearchgate.net
The reaction mechanism involves the interaction of BBr₃ with the dialkyl phosphonate, leading to the formation of borophosphonate oligomers and the corresponding alkyl bromide as a by-product. mdpi.com This intermediate is then subjected to methanolysis, which cleaves the boron-oxygen bonds to yield the free phosphonic acid and trimethyl borate. organic-chemistry.orgmdpi.com This two-step, one-pot process is highly efficient and compatible with a wide range of sensitive functional groups that would not withstand harsh hydrolytic conditions. organic-chemistry.orgresearchgate.net The process demonstrates high selectivity for P-O alkyl bond cleavage, leaving other labile groups such as allyl, benzyl (B1604629), and cyanoethyl moieties intact. organic-chemistry.org
The effectiveness of this method has been demonstrated for a variety of dialkyl phosphonates, as detailed in the following table.
| R' Group (Ester) | Reagent | Conditions | Yield of Phosphonic Acid |
| Methyl | BBr₃, then MeOH | Toluene, -30°C to 70°C, 6h | Quantitative |
| Ethyl | BBr₃, then MeOH | Toluene, -30°C to 70°C, 6h | Quantitative |
| Isopropyl | BBr₃, then MeOH | Toluene, -30°C to 70°C, 6h | Quantitative |
| tert-Butyl | BBr₃, then MeOH | Toluene, -30°C to 70°C, 6h | Quantitative |
This table summarizes the general findings on the dealkylation of various dialkyl phosphonates using Boron Tribromide, indicating the versatility and high efficiency of the method. organic-chemistry.orgresearchgate.net
Catalytic Hydrogenolysis of Benzyl Phosphonates
Catalytic hydrogenolysis is a primary method for the deprotection of benzyl groups, including their removal from benzyl phosphonate esters. This reaction provides a mild and efficient route to phosphonic acids or their monoesters. researchgate.netorganicreactions.org The process involves the cleavage of the carbon-oxygen bond of the benzyl ester by hydrogen gas in the presence of a metal catalyst. acsgcipr.org
The most commonly employed catalysts are palladium on carbon (Pd/C), platinum, or nickel. acsgcipr.orgresearchgate.net The reaction is typically carried out under mild conditions of temperature and pressure. acsgcipr.org A key advantage of this method is its selectivity; it can often be performed without affecting other reducible functional groups in the molecule, depending on the choice of catalyst and reaction conditions. acsgcipr.org The by-product of the reaction is toluene, which is easily removed. organicreactions.org This debenzylation technique is widely used in organic synthesis for the deprotection of alcohols, amines, and acids, showcasing its broad utility. organicreactions.orgresearchgate.net
Synthesis of α-Substituted this compound Analogues
The synthesis of α-substituted phosphonates is of great importance as these compounds are analogues of α-amino acids and other biologically relevant molecules. core.ac.uk Two of the most powerful and widely utilized methods for creating a carbon-phosphorus bond adjacent to a functional group are the Pudovik reaction for α-hydroxyphosphonates and the Kabachnik-Fields reaction for α-aminophosphonates.
α-Hydroxyphosphonates via Pudovik Reaction
The Pudovik reaction involves the addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across the carbon-oxygen double bond of an aldehyde or ketone. nih.govresearchgate.net This reaction, typically catalyzed by a base, is one of the most common methods for synthesizing α-hydroxyphosphonates. mdpi.com
The generally accepted mechanism begins with the activation of the phosphorus nucleophile by a base to form a phosphite anion. nih.gov This anion then performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, forming an alkoxide intermediate. Subsequent protonation of this intermediate yields the final α-hydroxyphosphonate product. nih.gov A variety of catalysts can be employed, including inexpensive options like potassium phosphate (B84403), which can lead to high yields in short reaction times. mdpi.com
| Carbonyl Compound | Dialkyl Phosphite | Catalyst | Yield |
| Aromatic Aldehydes | Diethyl Phosphite | Potassium Phosphate (5 mol%) | High |
| Aliphatic Aldehydes | Diethyl Phosphite | Barium Hydroxide (B78521) | Good to Excellent |
| Heteroaromatic Aldehydes | Dimethyl Phosphite | Choline Hydroxide (10 mol%) | Good |
| Ketones | Diethyl Phosphite | Fluoroapatite | Good to Excellent |
This table presents selected examples of the Pudovik reaction, highlighting the diversity of substrates and catalysts that can be effectively used. nih.govmdpi.comresearchgate.net
α-Aminophosphonates via Kabachnik–Fields Reaction and Related Approaches
The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound (aldehyde or ketone), an amine (primary or secondary), and a dialkyl phosphite to produce α-aminophosphonates. nih.govorganic-chemistry.orgresearchgate.net This reaction is a cornerstone in the synthesis of these valuable compounds, which are considered structural analogues of α-amino acids. core.ac.uk
The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, depending on the nature of the reactants and the reaction conditions. nih.govresearchgate.net
Imine Pathway : The amine and the carbonyl compound first react to form an imine (Schiff base) intermediate. The dialkyl phosphite then adds to the imine's carbon-nitrogen double bond to give the α-aminophosphonate. core.ac.uknih.govmdpi.com This route is often favored when using weakly basic amines like anilines. organic-chemistry.org
α-Hydroxyphosphonate Pathway : The dialkyl phosphite first adds to the carbonyl compound in a Pudovik-type reaction to form an α-hydroxyphosphonate intermediate. This intermediate then undergoes a nucleophilic substitution of the hydroxyl group by the amine to yield the final product. nih.govresearchgate.netmdpi.com
The reaction can be performed with or without a catalyst. nih.govresearchgate.net However, various catalysts, including Lewis acids like indium(III) chloride or magnesium perchlorate, can significantly enhance the reaction rate and yield. organic-chemistry.org
| Carbonyl Compound | Amine | Phosphite | Catalyst | Yield |
| Aldehydes/Ketones | Primary/Secondary Amines | Dialkyl Phosphites | Magnesium Perchlorate | Excellent |
| Aldehydes/Ketones | Primary/Secondary Amines | Dialkyl Phosphites | Indium(III) Chloride | High |
| Benzaldehydes | Anilines | Diphenyl Phosphite | Zinc(II) di(l-prolinate) | Good |
| 2-Alkynylindole-3-carbaldehydes | Various Amines | Dimethyl Phosphite | BF₃·OEt₂ | 87-96% |
This table provides illustrative examples of the Kabachnik-Fields reaction, showcasing its versatility in synthesizing a wide array of α-aminophosphonates. core.ac.ukorganic-chemistry.org
Mechanistic Investigations of Diisopropyl Phenylphosphonate Reactions
Nucleophilic Substitution Pathways (SN1 and SN2) in Phosphonate (B1237965) Chemistry
Nucleophilic substitution at a tetrahedral phosphorus center is a fundamental reaction in phosphonate chemistry. These reactions can proceed through pathways analogous to the well-known SN1 and SN2 mechanisms in carbon chemistry, though the specifics are adapted to the phosphorus atom.
The SN2 (Substitution Nucleophilic Bimolecular) mechanism at phosphorus is generally considered a concerted process. scispace.com In this pathway, the incoming nucleophile attacks the phosphorus center from the side opposite to the leaving group (the "backside attack"). ulethbridge.ca This simultaneous bond-forming and bond-breaking process passes through a single, high-energy pentacoordinate transition state. scispace.com A key stereochemical outcome of an SN2 reaction at a chiral phosphorus center is the inversion of configuration, similar to what is observed at a saturated carbon atom. ulethbridge.cattu.ee The rate of an SN2 reaction is dependent on the concentration of both the phosphonate substrate and the nucleophile. chemistrysteps.com
The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a stepwise process. The first and rate-determining step is the slow, unimolecular dissociation of the leaving group to form a highly reactive, tricoordinate metaphosphate-like intermediate. ucsd.eduresearchgate.net This intermediate is planar and electrophilic. In the second, rapid step, the nucleophile attacks the intermediate. ucsd.edu Because the nucleophile can attack from either face of the planar intermediate, SN1 reactions at chiral centers typically lead to racemization, a mixture of both retention and inversion products. ucsd.eduorganic-chemistry.org The reaction rate is dependent only on the concentration of the substrate. chemistrysteps.com While common for carbon, the SN1 pathway is less frequently invoked for phosphorus but is considered in specific cases, particularly with excellent leaving groups. researchgate.net
| Feature | SN1 Mechanism at Phosphorus | SN2 Mechanism at Phosphorus |
| Kinetics | Unimolecular (First-order) | Bimolecular (Second-order) |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Mechanism | Stepwise (dissociation then addition) | Concerted (one step) |
| Intermediate | Yes (Metaphosphate-like cation) | No (only a transition state) |
| Stereochemistry | Racemization (inversion and retention) | Inversion of configuration |
| Nucleophile Role | Not involved in the rate-determining step | Involved in the rate-determining step |
Radical and Radical Anion Intermediates in P-C Bond Formation (e.g., SRN1 mechanism)
The formation of a phosphorus-carbon (P-C) bond can occur through mechanisms that involve radical and radical anion intermediates, most notably the SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism. wikipedia.orgyoutube.com This pathway is distinct from traditional nucleophilic aromatic substitution and is particularly relevant for the reaction of phosphorus nucleophiles, like phosphite (B83602) anions, with aryl halides. wikipedia.orggoogle.com The SRN1 mechanism is a chain reaction that proceeds through three main stages: initiation, propagation, and termination. youtube.com
Initiation: The reaction begins with the transfer of a single electron from a donor (which can be a chemical initiator or photostimulation) to the aryl halide substrate. This forms a radical anion. wikipedia.orgdalalinstitute.com
Propagation: This stage consists of a repeating cycle of steps:
The radical anion formed during initiation rapidly fragments, breaking the carbon-halogen bond to yield an aryl radical and a halide anion. wikipedia.orgyoutube.com
The highly reactive aryl radical is then trapped by the phosphorus nucleophile (e.g., a dialkyl phosphite anion) to form a new radical anion intermediate. wikipedia.orgyoutube.com
This new radical anion transfers its unpaired electron to another molecule of the starting aryl halide, forming the final substituted product and regenerating the radical anion of the substrate, thus continuing the chain. wikipedia.org
Termination: The chain reaction can be concluded if the radical intermediates are quenched or react in non-propagating ways, such as a phenyl radical abstracting a hydrogen atom. wikipedia.org
| Step | SRN1 Mechanism for P-C Bond Formation |
| 1. Initiation | An electron is transferred to the aryl halide (Ar-X), forming a radical anion (Ar-X)•⁻. |
| 2. Propagation (a) | The radical anion fragments into an aryl radical (Ar•) and a halide anion (X⁻). |
| 3. Propagation (b) | The aryl radical (Ar•) reacts with the phosphorus nucleophile (e.g., [P(O)(OR)₂]⁻) to form a new radical anion ([Ar-P(O)(OR)₂]•⁻). |
| 4. Propagation (c) | The product radical anion transfers an electron to a new molecule of Ar-X, forming the final product (Ar-P(O)(OR)₂) and propagating the chain by regenerating (Ar-X)•⁻. |
| 5. Termination | Radical intermediates are consumed in non-propagating side reactions. |
Oxophilic Substitution Mechanisms at the Phosphorus Atom
Reactions at the phosphoryl (P=O) group are central to the chemistry of phosphonates. Nucleophilic substitution at this center can proceed via two primary mechanistic pathways: a concerted process or a stepwise process involving a pentacoordinate intermediate. scispace.com The strong polarity of the P=O bond makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack.
Concerted Mechanism: This pathway is analogous to the SN2 reaction. The nucleophile attacks the phosphorus atom, and the leaving group departs in a single, continuous step through a pentacoordinate transition state. scispace.com There is no discrete intermediate formed. This mechanism is often favored with good nucleophiles and good leaving groups. Theoretical studies have supported the concerted nature of certain phosphoryl transfer reactions. scispace.com
Stepwise (Addition-Elimination) Mechanism: In this pathway, the nucleophile first adds to the electrophilic phosphorus atom, breaking the P=O π-bond and forming a trigonal bipyramidal (TBP) pentacoordinate intermediate. scispace.commdpi.com This intermediate is a true, albeit transient, species with a finite lifetime. The substituents arrange themselves in either apical (axial) or equatorial positions. In a subsequent step, the leaving group is expelled from the intermediate, and the P=O double bond is reformed. mdpi.com This mechanism is favored when the pentacoordinate intermediate is relatively stable. The existence of such intermediates is a key distinction from substitution at carbon. ttu.ee
| Mechanism | Description | Key Feature |
| Concerted | A single-step process where bond formation and bond cleavage occur simultaneously via a pentacoordinate transition state. | No stable intermediate is formed. |
| Stepwise (Addition-Elimination) | A two-step process involving the initial formation of a trigonal bipyramidal pentacoordinate intermediate, followed by the elimination of the leaving group. | Formation of a discrete pentacoordinate intermediate. |
Theoretical and Experimental Elucidation of Reaction Transition States
Determining the precise mechanism of a reaction involving diisopropyl phenylphosphonate (B1237145) requires a combination of experimental and theoretical methods. These tools help to identify intermediates, characterize transition states, and establish the kinetic profile of the reaction.
Experimental Methods:
Kinetics: Studying the rate of reaction as a function of reactant concentrations helps to determine the order of the reaction and distinguish between unimolecular (SN1, SRN1) and bimolecular (SN2) pathways. ulethbridge.cachemistrysteps.com
Stereochemistry: The use of chiral phosphonate substrates allows for the determination of the stereochemical outcome (inversion, retention, or racemization). This provides powerful evidence for a particular mechanism, with inversion strongly suggesting an SN2-type pathway and racemization pointing towards an SN1 mechanism. mdpi.comnih.gov
Linear Free-Energy Relationships (LFERs): Tools such as Hammett (ρ) and Brønsted (β) plots are used to probe the electronic demands of the transition state by systematically varying substituents on the reactants. scispace.com
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) can be used to detect and characterize transient intermediates, such as radical anions in SRN1 reactions. researchgate.net
Theoretical Methods:
Density Functional Theory (DFT): Computational chemistry, particularly DFT calculations, has become an indispensable tool for mechanistic investigation. mdpi.comruhr-uni-bochum.de Researchers can model the entire reaction pathway, calculating the geometries and energies of reactants, products, intermediates, and transition states. ruhr-uni-bochum.de
Transition State Analysis: By locating the transition state structure on the potential energy surface, DFT can confirm whether a reaction is concerted or stepwise. The calculated activation energy barrier can be compared with experimental kinetic data. This approach has been used to differentiate between concerted SN2 and stepwise addition-elimination mechanisms at phosphorus centers. mdpi.com
| Method | Type | Information Gained |
| Kinetic Studies | Experimental | Reaction order, rate law, distinction between unimolecular and bimolecular processes. |
| Stereochemical Analysis | Experimental | Inversion, retention, or racemization at a chiral center, providing mechanistic clues. |
| Spectroscopy (NMR, EPR) | Experimental | Detection and structural characterization of intermediates (e.g., radical anions). |
| Density Functional Theory (DFT) | Theoretical | Geometries and energies of reactants, products, intermediates, and transition states; activation energy barriers. |
Catalysis in Diisopropyl Phenylphosphonate Chemistry
Transition Metal Catalysis in Phosphonate (B1237965) Synthesis and Transformations
Transition metal catalysis is a cornerstone in the synthesis of arylphosphonates, including diisopropyl phenylphosphonate (B1237145). Catalysts based on palladium, nickel, iridium, and ruthenium enable a range of powerful transformations from C-P bond formation to asymmetric functionalization.
Palladium catalysts are widely used for the formation of the crucial P-C bond in arylphosphonates through methods like the Hirao cross-coupling reaction. nih.govwikipedia.org This reaction typically involves the coupling of an aryl halide with a dialkyl phosphite (B83602), such as diisopropyl H-phosphonate. nih.govsemanticscholar.org The original Hirao protocol often utilized Pd(PPh₃)₄ as the catalyst; however, modern variations employ more robust and efficient systems. nih.govwikipedia.orgsemanticscholar.org An improved method utilizes a catalytic system of Palladium(II) acetate (B1210297), Pd(OAc)₂, combined with the ligand 1,1′-bis(diphenylphosphino)ferrocene (dppf), which has shown to alleviate limitations of earlier methods, such as high palladium loadings and limited substrate scope. nih.gov This updated protocol has been successfully applied to the synthesis of diisopropyl phenylphosphonate from aryl halides. nih.gov
The general mechanism for the Hirao reaction follows the classic catalytic cycle of palladium-catalyzed cross-couplings: oxidative addition of the aryl halide to the Pd(0) species, ligand exchange with the phosphite, and subsequent reductive elimination to form the arylphosphonate product and regenerate the Pd(0) catalyst. mdpi.com
Table 1: Palladium-Catalyzed Synthesis of this compound via Hirao Coupling
| Aryl Halide | Catalyst System | Base | Yield |
|---|---|---|---|
| Iodobenzene | 1 mol% Pd(OAc)₂/dppf | Triethylamine | 93% |
| Bromobenzene | 1 mol% Pd(OAc)₂/dppf | Triethylamine | 85% |
| 4-Bromoacetophenone | 1 mol% Pd(OAc)₂/dppf | Triethylamine | 91% |
Data derived from studies on improved Hirao coupling conditions. nih.gov
Furthermore, palladium catalysis is instrumental in the downstream functionalization of arylphosphonates via Suzuki-Miyaura cross-coupling. This reaction is used to create biaryl monophosphonates by coupling a borylated arylphosphonate with an aryl halide. While direct borylation of this compound followed by coupling is a viable strategy, studies have demonstrated this pathway using the closely related diethyl phenylphosphonate. mdpi.com The borylated phosphonate acts as the nucleophilic partner in the coupling, providing a complementary approach to methods where the phosphonate-containing fragment is the electrophile. mdpi.com
Nickel-based catalysts offer a more cost-effective alternative to palladium for facilitating P-C cross-coupling reactions. researchgate.netnih.gov The synthesis of arylphosphonates via nickel catalysis follows a similar mechanistic pathway to palladium-catalyzed reactions, involving the coupling of aryl halides or pseudo-halides with dialkyl phosphonates. researchgate.net These methods are part of a broader set of strategies for C-P bond formation that also include copper and palladium catalysts. researchgate.net While many protocols for nickel-catalyzed phosphonation have been developed, they are often used for creating various organophosphorus compounds, including tertiary phosphine (B1218219) oxides from secondary phosphine oxides. nih.govnih.gov However, the application extends to the synthesis of arylphosphonates like this compound from diisopropyl H-phosphonate and aryl chlorides. researchgate.net The use of electron-rich aryl chlorides, which can be challenging substrates, has been achieved using specific palladacycle catalysts, but nickel-based systems are also a key strategy for these transformations. researchgate.net
Table 2: Representative Conditions for Nickel-Catalyzed P-C Coupling
| Aryl Electrophile | P-Reagent | Catalyst System | Base |
|---|---|---|---|
| Aryl Chlorides | Diisopropyl H-phosphonate | Ni(II) complex with P-ligands | K₃PO₄ / t-BuOK |
| Aryl Halides | Diphenylphosphine Oxide | NiCl₂(dme) / Ligand | Amine Base |
This table represents generalized conditions for Ni-catalyzed C-P bond formation based on established protocols. researchgate.netnih.gov
Iridium catalysis provides a powerful method for the direct functionalization of the aromatic ring of arylphosphonates through C-H borylation. This transformation introduces a boronic ester group onto the phenyl ring, which can then be used in subsequent reactions like the Suzuki-Miyaura coupling. The phosphonate group itself can act as a directing group, controlling the regioselectivity of the borylation.
Depending on the iridium catalyst and ligands employed, different isomers can be selectively produced. For instance, using a catalyst system like [Ir(COD)(acac)] with a tris(3,5-bis(trifluoromethyl)phenyl)phosphine ligand has been shown to favor ortho-borylation on diethyl phenylphosphonate, a close analog of the diisopropyl ester. In contrast, using ligands such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (tmphen) with an [Ir(COD)(OMe)]₂ precursor leads to a nonselective, statistical mixture of meta- and para-borylated products. This tunable selectivity is a key advantage of the iridium-catalyzed approach.
Table 3: Regioselectivity in Iridium-Catalyzed C-H Borylation of Phenylphosphonates
| Iridium Precursor | Ligand | Selectivity |
|---|---|---|
| [Ir(COD)(OMe)]₂ | 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) | Nonselective (meta- and para- isomers) |
| [Ir(COD)(acac)] | P[3,5-(CF₃)₂C₆H₃]₃ | Ortho-selective |
Data based on studies performed on diethyl phenylphosphonate. mdpi.com
Ruthenium(II) complexes are effective catalysts for enantioselective transformations of functionalized phosphonates. A notable application is the asymmetric transfer hydrogenation of α-ketophosphonates to produce chiral α-hydroxyphosphonates. This method has been successfully used to prepare the (R)-enantiomer of diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate. The reaction proceeds with high yield and excellent enantioselectivity, demonstrating the utility of Ru(II) catalysis in accessing optically active phosphonate derivatives.
Table 4: Ru(II)-Catalyzed Enantioselective Reduction of an α-Ketophosphonate
| Substrate | Catalyst | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Diisopropyl cinnamoylphosphonate | Ruthenium(II) complex | (R)-Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate | 78% | 97% |
This reaction demonstrates a key transformation of a this compound derivative. nih.gov
Organocatalysis in Phosphonate Synthesis
Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, is a valuable tool in phosphonate chemistry. A prominent example is the base-catalyzed Pudovik reaction, which involves the nucleophilic addition of a P-H bond from a phosphite to an unsaturated C=O bond.
The synthesis of diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate, a derivative of this compound, can be achieved via the Pudovik reaction between trans-cinnamaldehyde and diisopropyl phosphonate. nih.gov This reaction is efficiently catalyzed by an organic base, triethylamine, which facilitates the deprotonation of the phosphonate, enabling its addition to the aldehyde. This approach represents a "green" synthesis method for producing α-hydroxyphosphonates. nih.gov
Table 5: Organocatalyzed Pudovik Reaction for α-Hydroxyphosphonate Synthesis
| Aldehyde | Phosphonate | Organocatalyst | Product | Yield |
|---|---|---|---|---|
| trans-Cinnamaldehyde | Diisopropyl phosphonate | Triethylamine | Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate | 55% |
Data from the base-catalyzed synthesis of a functionalized diisopropyl phosphonate. nih.gov
Chemo-Enzymatic Approaches for Stereoselective Phosphonate Synthesis
Chemo-enzymatic methods combine the strengths of chemical synthesis and biocatalysis to produce enantiomerically pure compounds that are difficult to access through traditional means. sioc-journal.cnnih.govmdpi.com For chiral phosphonates, a primary strategy is the enzymatic kinetic resolution of a racemic mixture. mdpi.commdpi.comresearchgate.net This process typically involves an enzyme, often a lipase, that selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. mdpi.comresearchgate.net
For example, lipases can be used for the enantioselective hydrolysis of racemic phosphonate esters. mdpi.com In a model study on related phosphonates, lipases from various microbial sources, such as Candida rugosa and Aspergillus niger, have demonstrated the ability to selectively hydrolyze one enantiomer of a racemic butyryloxycarboxyphosphonate, yielding an optically pure hydroxyphosphonate and the unreacted ester. mdpi.com This approach allows for the separation of enantiomers with high optical purity. While this specific example does not use this compound itself, the principle of lipase-catalyzed kinetic resolution is a key chemo-enzymatic strategy applicable to the synthesis of chiral phosphonates. mdpi.commdpi.com
Table 6: Lipase-Catalyzed Kinetic Resolution of a Model Phosphonate
| Substrate | Biocatalyst (Lipase) | Transformation | Enantioselectivity (E value) |
|---|---|---|---|
| Racemic Dimethyl 1-butyryloxy-1-carboxymethylphosphonate | Candida rugosa lipase | Hydrolysis | >100 |
| Racemic Dibutyl 1-butyryloxy-1-carboxymethylphosphonate | Burkholderia cepacia lipase | Hydrolysis | 8.6 |
| Racemic Dimethyl 1-butyryloxy-1-carboxymethylphosphonate | Aspergillus niger lipase | Hydrolysis | 5.4 |
Data from a representative study on the enzymatic resolution of phosphonates, illustrating the chemo-enzymatic approach. mdpi.com
Microwave-Assisted Catalysis in Phosphonate Synthesis and Hydrolysis
Microwave-assisted organic synthesis has emerged as a significant "green chemistry" tool, offering considerable advantages over conventional heating methods. ajgreenchem.comresearchgate.net By utilizing microwave irradiation, chemical reactions can be accelerated due to the direct and efficient heating of reactants and solvents, leading to remarkable rate enhancements, higher yields, and often, cleaner products with fewer side reactions. mdpi.comnih.gov This technology has been successfully applied to the synthesis and hydrolysis of phosphonates, providing rapid and efficient pathways that are often solvent-free and more energy-efficient. mdpi.comat.ua
Microwave-Promoted Synthesis of Phosphonates
The formation of the crucial carbon-phosphorus (C-P) bond in phosphonates can be significantly expedited using microwave irradiation, particularly in classical reactions like the Michaelis-Arbuzov and Hirao reactions.
Michaelis-Arbuzov Reaction: This reaction is a cornerstone for synthesizing alkyl phosphonates from trialkyl phosphites and alkyl halides. mdpi.com Microwave assistance dramatically shortens reaction times from hours to mere minutes and often improves yields. researchgate.netresearchgate.net Research has demonstrated that a diverse range of phosphonate esters can be prepared efficiently in a domestic microwave oven, highlighting the accessibility of this technology. researchgate.net Solvent-free conditions are frequently employed, further enhancing the environmental credentials of this method. nih.gov For instance, diethyl alkylphosphonates have been prepared in good to excellent yields (75–99%) with short microwave irradiation times. researchgate.net
| Reactants | Conditions | Product | Yield | Time | Reference |
|---|---|---|---|---|---|
| Triethyl phosphite + Bromoacetamides | MW, NaI (catalyst) | N-aryl (diethylphosphono)acetamides | Good | Minutes | researchgate.net |
| Trialkyl phosphites + Alkyl halides | MW, Solvent-free | Diethyl alkylphosphonates | 75-99% | ~5 minutes | researchgate.net |
| Triethyl phosphite + Urea/Thiourea derivatives | MW, Nanoparticle catalyst | Biologically active phosphonates | Not specified | Not specified | mdpi.com |
Hirao Reaction: The Hirao reaction is a versatile palladium-catalyzed cross-coupling method for synthesizing aryl phosphonates. The application of microwave technology has proven to be a powerful tool, leading to high conversions and excellent yields in significantly shorter reaction times compared to conventional heating. mdpi.comsciforum.net A notable advancement is the development of "P-ligand-free" catalyst systems. mdpi.com In these protocols, palladium(II) acetate (Pd(OAc)₂) is used as the catalyst precursor without the need for costly and sensitive phosphine ligands. nih.govacs.org An excess of the >P(O)H reagent (like a dialkyl phosphite) serves a dual role: it reduces the Pd(II) precursor to the active Pd(0) catalyst and its tautomeric form, >POH, acts as the necessary P-ligand. mdpi.comacs.orgmdpi.com These microwave-assisted, ligand-free reactions are often performed under solvent-free conditions, representing a greener version of the classical Hirao reaction. mdpi.com Nickel and copper salts have also been explored as catalyst precursors under microwave conditions. mdpi.comsciforum.net
| Reactants | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|
| Bromoarenes + Dialkyl phosphites | Pd(OAc)₂ (P-ligand-free) | MW, Solvent-free, NEt₃ | High | mdpi.comnih.gov |
| Arylboronic acids + Diethyl phosphite | Pd(OAc)₂/dmphen | MW, 100°C, 20-30 min, p-benzoquinone | 51-90% | nih.gov |
| Iodobenzene + Secondary phosphine oxides | CuBr (20 mol%) | MW, 165°C, NEt₃ | Efficient | mdpi.com |
| Aryl halides + Dialkyl phosphites | NiCl₂ (P-ligand-free) | MW Conditions | Not specified | mdpi.com |
Microwave-Assisted Hydrolysis of Phosphonates
The conversion of phosphonate esters to their corresponding phosphonic acids is a critical transformation in organophosphorus chemistry. Microwave irradiation provides a highly efficient method for this hydrolysis. researchgate.net Using inexpensive reagents like aqueous hydrochloric acid, the hydrolysis of various organophosphonates, including biologically important acyclic nucleoside phosphonates, can be achieved in minutes rather than hours. rsc.orgnih.gov This method avoids the use of harsher reagents like trimethylsilyl (B98337) halides. researchgate.net The progress of the reaction inside the sealed microwave vessel can often be monitored by observing pressure changes, adding a layer of practical convenience. researchgate.net Research has shown that yields for these rapid hydrolyses are typically high, often ranging from 77% to 93%. researchgate.netnih.gov
| Substrate | Method | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Acyclic Nucleoside Diisopropyl Phosphonates | Microwave | Aq. HCl, 130-140°C | 10-20 min | 77-93% | researchgate.netrsc.orgnih.gov |
| Diethyl α-Hydroxybenzylphosphonates | Conventional | Aq. HCl, Reflux | 2.5-9.5 hours | Complete Conversion | mdpi.com |
| Diversely Substituted Phosphonate Diesters | Microwave | Alkaline conditions (selective mono-hydrolysis) | Rapid | High | rsc.org |
Theoretical and Computational Studies on Diisopropyl Phenylphosphonate
Quantum Chemical Calculations of Electronic Structure and Reactivity of Phosphonates
Quantum chemical calculations are fundamental to understanding the electronic structure of phosphonates, which in turn dictates their reactivity. These calculations solve the Schrödinger equation for the molecule, providing information about molecular orbitals and energy levels. Key aspects of these studies include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. For phosphonates, the phenyl group and the phosphoryl group (P=O) are significant contributors to these frontier orbitals.
Table 1: Key Concepts in Quantum Chemical Calculations for Phosphonates
| Concept | Description | Significance for Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Indicates the site of electrophilic attack; higher energy suggests greater electron-donating ability. |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the site of nucleophilic attack; lower energy suggests greater electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. |
| NBO Analysis | Natural Bond Orbital Analysis | Reveals donor-acceptor interactions, charge distribution, and the strength of chemical bonds. |
Density Functional Theory (DFT) for Mechanistic Insights and Properties
Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a primary tool for computational studies in chemistry due to its balance of accuracy and computational cost. DFT calculates the electronic energy of a molecule based on its electron density rather than its complex wavefunction. This approach is particularly useful for studying the properties and reaction mechanisms of organophosphorus compounds like diisopropyl phenylphosphonate (B1237145).
DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the molecule, providing data on bond lengths, bond angles, and dihedral angles.
Calculate Thermodynamic Properties: Predict enthalpies of formation, Gibbs free energies, and reaction energies. This is essential for understanding the feasibility and outcomes of chemical reactions involving the phosphonate (B1237965).
Map Reaction Pathways: By calculating the energies of reactants, transition states, and products, DFT can elucidate the step-by-step mechanism of a chemical reaction. This provides invaluable insights into how the compound might be formed or how it might react with other species.
Determine Electronic Properties: DFT is used to calculate properties such as dipole moment, polarizability, and the distribution of electrostatic potential on the molecular surface. The electrostatic potential map is particularly useful for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to its intermolecular interactions.
For phosphonates, DFT studies have been instrumental in understanding mechanisms such as the Michaelis-Arbuzov reaction and various cross-coupling reactions. thieme-connect.dechemistry-chemists.com These studies help in rationalizing experimental observations and in designing new synthetic routes or catalysts.
Prediction of Spectroscopic Parameters and Molecular Geometries
A significant application of computational chemistry is the prediction of spectroscopic data. By calculating these properties and comparing them to experimental results, researchers can confirm the structure of a synthesized compound and gain a deeper understanding of its electronic and structural features.
Molecular Geometry: DFT and other quantum chemical methods can predict the equilibrium geometry of diisopropyl phenylphosphonate with high accuracy. These calculations would provide precise values for the bond lengths (e.g., P=O, P-C, P-O, C-O) and the angles around the central phosphorus atom, which typically adopts a tetrahedral geometry. The orientation of the phenyl and isopropyl groups relative to the phosphoryl group can also be determined.
Spectroscopic Parameters:
Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of chemical bonds and can be directly compared to the peaks in an experimental IR spectrum. For this compound, key predicted vibrations would include the strong P=O stretch, the P-O-C stretches, and vibrations associated with the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for NMR-active nuclei like ¹H, ¹³C, and ³¹P. The calculation of magnetic shielding tensors allows for the prediction of these shifts. Comparing the calculated NMR spectrum with experimental data is a powerful method for structural elucidation.
Experimental spectroscopic data for this compound provides a benchmark for these computational predictions.
Table 2: Experimental Spectroscopic Data for this compound
| Spectrum Type | Peak/Shift | Assignment |
|---|---|---|
| IR (cm⁻¹) | ~1248 | P=O stretch dss.go.th |
| ~1010 | P-O-C stretch dss.go.th | |
| ¹H-NMR (δ, ppm) | 7.58, 7.31 | Phenyl protons mdpi.com |
| 4.69 - 4.51 | CH (isopropyl) mdpi.com |
The close agreement often found between modern DFT-predicted spectra and experimental results underscores the predictive power of these theoretical methods. mdpi.com
Advanced Applications of Diisopropyl Phenylphosphonate and Its Derivatives in Chemical Systems and Materials Science
Role as Synthetic Intermediates in Complex Organic Synthesis
Diisopropyl phenylphosphonate (B1237145) and its related dialkyl phosphonate (B1237965) analogs serve as crucial intermediates in modern organic synthesis, primarily valued for their ability to facilitate the stereocontrolled formation of carbon-carbon double bonds. Their most prominent application is in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used modification of the Wittig reaction. mdpi.com The HWE reaction involves the olefination of aldehydes or ketones with a phosphonate carbanion, generated by deprotonating a phosphonate ester like diisopropyl phenylphosphonate.
A key advantage of the HWE reaction over the traditional Wittig reaction is its propensity to form (E)-alkenes (trans-isomers) with high selectivity. mdpi.com The phosphonate-stabilized carbanions are generally more nucleophilic and less basic than phosphonium (B103445) ylides, allowing them to react efficiently even with ketones. Furthermore, the byproduct of the reaction is a water-soluble dialkyl phosphate (B84403) salt, which is easily removed from the reaction mixture by aqueous extraction, simplifying purification. mdpi.com The versatility and reliability of the HWE reaction have established it as a cornerstone in the synthesis of complex molecules and natural products.
Beyond olefination reactions, diisopropyl phosphonate is a key reactant in the Pudovik reaction. This reaction involves the base-catalyzed addition of the P-H bond of the phosphonate across a carbon-heteroatom double bond, most commonly the carbonyl group of an aldehyde. For instance, the reaction of diisopropyl phosphonate with trans-cinnamaldehyde yields diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate. mdpi.com These resulting α-hydroxyphosphonates are valuable synthetic intermediates themselves, known for their biological activities and as versatile precursors for further chemical transformations. mdpi.com
The synthesis of the phosphonate intermediates themselves typically occurs via the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an organic halide. This fundamental reaction provides access to a wide array of phosphonate esters ready for use in subsequent transformations like the HWE or Pudovik reactions.
Table 1: Key Synthetic Reactions Involving this compound and Derivatives *: Note: This table is interactive and can be sorted by clicking on the column headers.
| Reaction Name | Reactants | Product Type | Key Features |
|---|---|---|---|
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion + Aldehyde/Ketone | (E)-Alkene | High (E)-stereoselectivity; Water-soluble byproduct simplifies purification. |
| Pudovik Reaction | Diisopropyl phosphonate + Aldehyde | α-Hydroxyphosphonate | Forms valuable, often bioactive, α-hydroxyphosphonate intermediates. mdpi.com |
| Michaelis-Arbuzov Reaction | Trialkyl phosphite + Organic halide | Phosphonate Ester | Fundamental method for synthesizing the phosphonate starting materials. |
Ligand Design in Coordination Chemistry
The phosphonate group, particularly after hydrolysis of the diisopropyl ester to the corresponding phosphonic acid, is a highly effective binding moiety for metal ions. Phenylphosphonic acid and its derivatives are utilized in ligand design due to the hard oxygen donor atoms of the phosphonate group, which exhibit a strong affinity for a wide range of metal ions, including lanthanides and actinides. The versatility of the phenyl ring allows for further functionalization, enabling the creation of multidentate ligands with tailored electronic and steric properties for specific coordination environments.
Development of Phosphonate-Phosphine Ligands
Hybrid ligands incorporating both phosphonate and phosphine (B1218219) functionalities are of significant interest in coordination chemistry and catalysis. These "phosphonate-phosphine" ligands combine the hard, oxophilic nature of the phosphonate group with the soft, π-accepting properties of the phosphine group. This dual character allows them to act as hemilabile or bidentate ligands, capable of binding to a metal center through two distinct donor types. researchgate.netnih.gov
The synthesis of these mixed ligands can be approached through various modular strategies, such as the Michaelis-Arbuzov reaction of phosphinite esters. researchgate.net By carefully selecting precursors, it is possible to create unsymmetrical ligands where the substituents on the two different phosphorus centers are varied, allowing for fine-tuning of the ligand's coordination properties. researchgate.net The strategic design of such bidentate ligands offers a pathway to control coordination geometry and symmetry, which is crucial for developing catalysts and functional metal complexes. researchgate.net
Complexation Studies with Metal Ions (e.g., Uranyl Complexes)
Phosphonate-containing ligands have been extensively studied for their ability to form stable complexes with metal ions, notably the uranyl ion (UO₂²⁺). akjournals.comacs.org The uranyl ion is a hard Lewis acid and shows a high affinity for the hard oxygen donors of the phosphonate group. akjournals.com
Studies involving the reaction of uranyl nitrate (B79036) with ligands such as phenylphosphonic acid (PhP) have demonstrated the formation of stable coordination complexes. akjournals.com Depending on the specific ligand used, different stoichiometries can be achieved; for example, phenylphosphonic acid tends to form a UO₂L-type complex. akjournals.com Characterization using techniques like IR spectroscopy confirms the bonding of the P-O-H groups to the uranyl ion. akjournals.com The strong complexation is driven by the favorable interaction between the hard acid (UO₂²⁺) and the hard base (phosphonate oxygen atoms). This high affinity has led to the design and synthesis of various polyaminophosphonate ligands as potential agents for actinide decorporation. acs.org
Table 2: Uranyl Complexation with Phenylphosphonate Ligands *: Note: This table is interactive and can be sorted by clicking on the column headers.
| Ligand | Metal Ion | Resulting Complex Type | Characterization Methods |
|---|---|---|---|
| Phenylphosphonic Acid (PhP) | Uranyl (UO₂²⁺) | UO₂L | IR Spectroscopy, Thermal Analysis, Luminescence Spectroscopy. akjournals.com |
| Diphenylphosphonic Acid (DPhP) | Uranyl (UO₂²⁺) | UO₂L₂ | IR Spectroscopy, Thermal Analysis, Luminescence Spectroscopy. akjournals.com |
| Bis- and Tetra-phosphonated Pyridines | Uranyl (UO₂²⁺) | High-affinity complexes | UV-vis Spectroscopy, Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS), DFT Calculations. acs.org |
Functional Materials Development
Derivatives of this compound, primarily phenylphosphonic acid, are critical building blocks in the development of advanced functional materials. The ability of the phosphonic acid group to coordinate strongly to metal centers and participate in proton transfer makes it a versatile component in creating materials with applications in energy and materials science.
Proton-Conducting Membranes (e.g., for fuel cell applications)
In the field of proton exchange membrane (PEM) fuel cells, there is a significant effort to develop alternative materials to perfluorinated polymers like Nafion. Polymers functionalized with phosphonic acid groups are attractive candidates because they facilitate proton conductivity, often with less dependence on humidity compared to sulfonated materials. researchgate.netresearchgate.net
The strategy involves incorporating phosphonic acid moieties into thermally and chemically stable polymer backbones, such as poly(arylene ether)s or polyimides. researchgate.netsabanciuniv.edu The acidic protons on the phosphonate groups serve as charge carriers, enabling proton transport across the membrane. Research has shown that blending sulfonated and phosphonated polymers can create a synergistic effect, where the hydrogen bond network formed by both types of acid groups enhances proton transport, particularly under high-temperature and low-humidity conditions. semanticscholar.org The proton conductivity of these membranes increases with the content of phosphonic acid groups, reaching levels comparable to commercial membranes under optimal conditions. researchgate.net
Hybrid Inorganic-Organic Frameworks (e.g., Metal Phenylphosphonates)
Phenylphosphonic acid is a widely used organic linker for constructing hybrid inorganic-organic frameworks, often referred to as metal-organic frameworks (MOFs) or metal phosphonates. rsc.orgmdpi.com These materials consist of metal ions or clusters (inorganic nodes) connected by the phosphonate linkers to form one-, two-, or three-dimensional networks. rsc.orguoc.gr
A well-studied example is zirconium phenylphosphonate, Zr(C₆H₅PO₃)₂, which forms a layered structure analogous to the well-known zirconium phosphate (α-ZrP). swan.ac.ukmdpi.com In this structure, the phenyl groups extend into the interlayer space, creating a hybrid material with defined porosity and surface chemistry. Divalent metals such as manganese, cobalt, and nickel also form frameworks with phenylphosphonic acid, sometimes resulting in discrete, zero-dimensional molecular complexes like [M(II)(HO₃PPh)₂(H₂O₃PPh)₂(H₂O)₂]. rsc.orgmdpi.com The synthesis of these materials can often be achieved through straightforward methods, including mechanochemical grinding, which is a solvent-free approach. rsc.orgmdpi.com The structural diversity and stability of metal phenylphosphonates make them promising for applications in catalysis, gas sorption, and ion exchange. uoc.grmdpi.com
Surface Functionalization and Adhesion Chemistry
The ability of phenylphosphonic acid, derived from this compound, to form robust, self-assembled monolayers (SAMs) on a variety of substrates is a cornerstone of its application in surface functionalization and adhesion chemistry. The phosphonic acid group exhibits a strong affinity for metal and metal oxide surfaces, leading to the formation of dense, organized molecular layers that alter the substrate's surface properties.
Research has extensively demonstrated the functionalization of various surfaces with phenylphosphonic acid. For instance, PPA has been successfully grafted onto the surfaces of zirconia (ZrO2) and tin oxide (SnO2) nanoparticles. iciq.orgmdpi.com This surface modification is achieved through a condensation reaction between the phosphonic acid's hydroxyl groups and the hydroxyl groups present on the metal oxide surface, forming stable ionocovalent P–O–M bonds. mdpi.com The binding of these molecules to aluminum surfaces can occur in monodentate, bidentate, or tridentate fashions. mdpi.com
Similarly, studies have explored the arylation of oxidized and carboxylated nanodiamonds using PPA. nih.govbohrium.com The results of these studies confirmed the grafting of PPA onto the nanodiamond surfaces, leading to a significant change in the surface's nature from hydrophilic to hydrophobic. nih.govbohrium.com This alteration of surface energy is a critical aspect of phosphonate-based functionalization.
The strong chemical bonds formed between the phosphonic acid group and inorganic surfaces make phenylphosphonates effective adhesion promoters. caplinq.com They act as a chemical bridge between an inorganic substrate, such as a metal, and an organic coating or adhesive. caplinq.com The phosphonic acid "head" forms strong covalent bonds with the substrate, while the phenyl "tail" can interact with the polymer matrix of the coating, enhancing interfacial adhesion. caplinq.com This is particularly beneficial for improving the durability and performance of organic coatings on metal surfaces. mdpi.com For example, phosphonic acids have been shown to significantly improve the adhesion of polyurethane and acrylic coatings on bronze. mdpi.com
The following table summarizes research findings on the surface functionalization of different substrates using phenylphosphonic acid:
| Substrate | Functionalizing Agent | Key Findings | Reference |
|---|---|---|---|
| Zirconia (ZrO2) Nanoparticles | Phenylphosphonic Acid (PPA) | Efficient grafting via Brønsted acid-base surface reactions, leading to the formation of stable P-O-Zr bonds. The functionalization decreases the surface polarity. | mdpi.com |
| Tin Oxide (SnO2) | Phenylphosphonic Acid (PPA) | Successful grafting of PPA onto the SnO2 surface. | iciq.org |
| Aluminum | Phenylphosphonic Acid (PPA) | Forms self-assembled monolayers with strong Al-O-P chemical bonds. Can bind in monodentate, bidentate, or tridentate configurations. | mdpi.com |
| Oxidized and Carboxylated Nanodiamonds | Phenylphosphonic Acid (PPA) | Confirmed grafting on nanodiamond surfaces, changing the surface from hydrophilic to hydrophobic and improving thermal stability. | nih.govbohrium.com |
| Anatase TiO2(101) | Phenylphosphonic Acid (PPA) | Adsorbs in a bidentate geometry at low coverage, transitioning to a mixed bidentate/monodentate binding mode at higher coverages. | acs.org |
| Bronze | Amino- and Carboxy-functionalized Phenylphosphonic Acids | Both acids act as effective corrosion inhibitors and significantly improve the adhesion of polyurethane and acrylic coatings. | mdpi.com |
Applications as Surfactants and in Colloidal Stabilization
Organophosphorus compounds, including phosphonates, have been investigated for their surfactant properties. wikipedia.orgresearchgate.net Surfactants are amphiphilic molecules that can reduce surface and interfacial tension, making them useful as detergents, emulsifiers, and dispersing agents. While specific data on the surfactant properties of this compound is not extensively detailed in the available research, the broader class of organophosphonates exhibits characteristics that are relevant to this area. For instance, certain phosphate esters are used as emulsion stabilizers in cosmetic creams and lotions. wikipedia.org
The more significant application related to this compound and its derivatives in this context is in colloidal stabilization. The stability of nanoparticles in a liquid medium is crucial for many of their applications, and surface functionalization plays a key role in preventing aggregation. nih.govrsc.org
By grafting phenylphosphonic acid (derived from this compound) onto the surface of nanoparticles, their colloidal stability can be significantly enhanced. This stabilization can occur through two primary mechanisms:
Electrostatic Stabilization: The phosphonic acid groups on the surface of the nanoparticles can deprotonate, creating a negative surface charge. This charge leads to electrostatic repulsion between the nanoparticles, preventing them from aggregating. mdpi.com The degree of dissociation and, therefore, the surface charge can be influenced by the pH of the surrounding medium. mdpi.com
Steric Stabilization: The phenyl groups extending from the nanoparticle surface create a physical barrier that prevents the particles from coming into close contact. This steric hindrance is another effective mechanism for preventing agglomeration. nih.gov
The functionalization of zinc oxide (ZnO) nanoparticles with perfluorinated phosphonic acids, for example, has been shown to significantly increase their surface stability against agglomeration. mdpi.com This increased stability was attributed to the electrostatic repulsion generated by the negatively charged phosphonate head groups. mdpi.com Similarly, the surface modification of various metal oxide nanoparticles with molecules containing phosphonate moieties has been shown to provide the nanoparticles with considerable stability in aqueous solutions. mdpi.com
Environmental Fate and Degradation Pathways of Phenylphosphonates
Chemical and Photochemical Degradation Mechanisms
While specific studies on the chemical and photochemical degradation of Diisopropyl phenylphosphonate (B1237145) are limited, the degradation mechanisms can be inferred from research on structurally similar organophosphorus compounds. The stability of the carbon-phosphorus (C-P) bond in phosphonates makes them generally resistant to simple chemical breakdown. However, under certain environmental conditions, particularly with exposure to sunlight, degradation can occur.
Photodegradation is a significant transformation process for many organophosphorus compounds. For instance, studies on compounds like diisopropyl methylphosphonate (B1257008) (DIMP) and diisopropyl fluorophosphate (B79755) (DFP) have shown that they undergo photocatalytic degradation. In the presence of a photocatalyst like titanium dioxide (TiO2) and simulated solar light, these compounds break down. The degradation of DFP is initiated by the hydrolysis and dissociation of the fluorine atom upon interaction with hydroxyl groups on the TiO2 surface, which destabilizes the molecule. The subsequent photodegradation of both DIMP and DFP leads to the formation of surface-bound intermediates such as formate-carboxylate-carbonate and phosphate (B84403) species.
The degradation of organophosphorus pesticides in natural waters and soils under sunlight often involves oxidation, hydrolysis, isomerization, and reduction. The presence of substances like humic acids can influence the kinetics of these reactions. It is plausible that Diisopropyl phenylphosphonate would undergo similar transformations, with the phenyl ring and the isopropyl ester groups being potential sites for oxidative and hydrolytic attack initiated by photochemically generated reactive species.
Hydrolytic Stability and Degradation in Aqueous Environments
The hydrolytic stability of phosphonate (B1237965) esters is a key factor in their environmental persistence. The hydrolysis of these compounds can be catalyzed by acids or bases and is influenced by the steric and electronic properties of the ester groups. The hydrolysis of phosphonates typically proceeds in a stepwise manner, with the cleavage of the two ester linkages.
Studies on the hydrolysis of various phosphonate esters have shown that the rate of reaction is significantly affected by steric hindrance. For example, in the alkaline hydrolysis of ethyl dialkylphosphinates, an increase in the size of the alkyl groups from diethyl to diisopropyl to di-tert-butyl leads to a significant decrease in the reaction rate. This suggests that the isopropyl groups in this compound would confer a degree of hydrolytic stability compared to smaller alkyl esters.
Table 1: Factors Influencing Hydrolytic Degradation of Phosphonate Esters
| Factor | Influence on Hydrolysis Rate | Rationale |
| pH | Increases with increasing alkalinity | Base-catalyzed hydrolysis (BAC2 mechanism) is generally more efficient for phosphonate esters. |
| Steric Hindrance | Decreases with increasing size of ester groups | Larger alkyl groups shield the phosphorus center from nucleophilic attack by water or hydroxide (B78521) ions. nih.gov |
| Temperature | Increases with increasing temperature | Hydrolysis reactions, like most chemical reactions, have a positive activation energy. |
| Leaving Group Ability | Influences the rate of C-O bond cleavage | The stability of the departing alcoholate anion affects the reaction kinetics. |
Biotransformation Pathways and Microbial Degradation of Phosphonates
The biodegradation of phosphonates is primarily a microbial process, as the C-P bond is resistant to enzymatic cleavage by higher organisms. Microorganisms, particularly bacteria, have evolved specific enzymatic pathways to utilize phosphonates as a source of phosphorus, especially in phosphate-limited environments. nih.govnih.govmsu.ru
The microbial degradation of phosphonates can proceed through several pathways, with the key step being the cleavage of the C-P bond. Three main enzymatic systems have been identified for this purpose:
Phosphonatases: These enzymes catalyze the hydrolytic cleavage of the C-P bond in specific phosphonates, such as 2-aminoethylphosphonate (AEP). nih.gov
C-P Lyase: This is a multi-enzyme complex that facilitates the reductive cleavage of the C-P bond in a variety of phosphonates. nih.govnih.gov
Oxidative Pathway: Some bacteria utilize an oxidative mechanism for C-P bond cleavage. researchgate.nettamu.edu
While direct evidence for the microbial degradation of this compound is scarce, some studies have shown that microorganisms can degrade phenylphosphonate. researchgate.net This suggests that the phenylphosphonate moiety of the molecule can be recognized and metabolized by certain bacteria. The initial steps in the biodegradation of this compound would likely involve the hydrolysis of the isopropyl ester bonds by microbial esterases or phosphatases, yielding phenylphosphonic acid. Subsequently, the C-P bond in phenylphosphonic acid would be cleaved by one of the pathways mentioned above, releasing phosphate that can be assimilated by the microorganism and benzene, which can be further degraded.
The ability of microorganisms to degrade a wide range of organophosphorus compounds, including pesticides and chemical warfare agents, has been extensively documented. nih.gov Bacteria capable of utilizing various phosphonates have been isolated from soil and sludge, indicating that microbial communities in contaminated environments may adapt to degrade these compounds.
Table 2: Key Enzyme Systems in Microbial Phosphonate Degradation
| Enzyme System | Mechanism of C-P Bond Cleavage | Example Substrates |
| Phosphonatases | Hydrolytic | 2-Aminoethylphosphonate (AEP) nih.gov |
| C-P Lyase | Reductive | Alkylphosphonates, Phenylphosphonate nih.govnih.gov |
| Oxidative Pathway | Oxidative | 2-Aminoethylphosphonate (AEP) researchgate.nettamu.edu |
Green Chemistry Perspectives on Phosphonate Synthesis and Degradation
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orguef.fi In the context of phosphonates, this involves developing more environmentally friendly synthetic methods and designing molecules that are more susceptible to degradation in the environment.
Traditional methods for synthesizing phosphonates, such as the Michaelis-Arbuzov reaction, often require harsh conditions and the use of volatile organic solvents. Green chemistry approaches focus on alternative synthetic routes that are more energy-efficient and use less hazardous materials.
Solvent-free synthesis is a key aspect of green chemistry. For instance, the Pudovik reaction, which can be used to synthesize α-hydroxyphosphonates, has been adapted to be performed under solvent-free conditions, often with catalytic amounts of a base like triethylamine. mdpi.comresearchgate.net Microwave-assisted synthesis is another green technique that can accelerate reactions and reduce the need for solvents. A patent for the synthesis of diisopropyl haloalkylphosphonates describes a solvent-free method that is labeled as "environmentally-friendly," as it uses only one equivalent of each starting material and the by-products can be easily removed and converted to inorganic phosphate. google.com
The use of benign solvents is also a cornerstone of green chemistry. Polyethylene (B3416737) glycol (PEG) has been used as an environmentally friendly reaction medium for the synthesis of benzyl (B1604629) phosphonates. frontiersin.org These methodologies could potentially be adapted for the synthesis of this compound, reducing the environmental footprint of its production.
Catalysis plays a vital role in green chemistry by enabling more efficient and selective chemical transformations. rsc.org For phosphonate synthesis, various catalytic systems have been developed to improve yields and reduce waste. Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, are commonly used for forming C-P bonds in aryl phosphonates. rsc.org The use of nanocatalysts, such as nano CaO and nano SnO2, in reactions like the Kabachnik-Fields synthesis of α-aminophosphonates, has also been explored to enhance reaction efficiency under solvent-free conditions. rsc.org Furthermore, the direct conversion of benzylic and allylic alcohols to phosphonates can be achieved using a zinc iodide catalyst, providing a more direct synthetic route. acs.org
In terms of degradation, catalytic strategies can be employed to break down persistent phosphonates. Photocatalysis, using materials like TiO2, has been shown to be effective for the degradation of organophosphorus compounds, as discussed in section 8.1. Developing more efficient and selective catalysts for both the synthesis and degradation of phosphonates is an active area of research aimed at making the lifecycle of these compounds more sustainable.
Future Research Directions and Emerging Trends
Development of Novel Stereoselective Synthetic Methods for Chiral Phosphonates
The synthesis of chiral phosphonates, which are phosphonates with a stereogenic center, is a significant area of research due to their wide-ranging applications as biologically active compounds, including insecticides, herbicides, and antibiotics. mdpi.comresearchgate.net A major future trend lies in the advancement of catalytic asymmetric synthesis to produce these C-chiral phosphonates with high enantioselectivity.
Key research efforts are concentrated on refining existing methods and discovering new ones for asymmetric phosphonylation. mdpi.com This includes reactions such as:
Phospha-Aldol Reaction: The enantioselective addition of H-phosphonates to aldehydes. mdpi.com
Phospha-Mannich Reaction: The three-component reaction of an aldehyde, an amine, and a phosphite (B83602). mdpi.comresearchgate.net
Phospha-Michael Reaction: The addition of phosphorus nucleophiles to activated C=C bonds. mdpi.comresearchgate.net
Researchers are actively exploring the use of chiral bifunctional organocatalysts and metal complexes to control the stereochemistry of these reactions. mdpi.com For instance, bifunctional squaramide catalysts have been used in the enantioselective addition of diphenyl phosphite to isatin-ketimines, achieving enantioselectivity up to 98% ee. mdpi.com The development of these methods is crucial as they offer a direct route to optically active phosphonates, which are valuable as transition-state analogs in medicinal chemistry and as ligands in asymmetric catalysis. frontiersin.org Overcoming the limitations of current methods, which can require stoichiometric auxiliaries or result in modest stereoselectivity, remains a primary challenge. nih.govnih.gov
| Reaction Type | Description | Catalyst Type |
| Phospha-Aldol | Asymmetric addition of H-phosphonates to aldehydes | Bifunctional Organocatalysts |
| Phospha-Mannich | Asymmetric addition of phosphites to imines | Chiral Organocatalysts, Metal Complexes |
| Phospha-Michael | Asymmetric addition of phosphites to α,β-unsaturated compounds | Chiral Bases and Acids |
| Hydrogenation | Asymmetric hydrogenation of unsaturated phosphonates | Metal Complexes |
Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity
The search for new and more efficient catalytic systems is a driving force in phosphonate (B1237965) chemistry. mdpi.com Enhanced efficiency and selectivity are critical for both economic viability and reducing environmental impact. Research is progressing on several fronts, including the use of various metals, organocatalysts, and novel reaction conditions.
Palladium-based catalysts, for example, have been employed in the cross-coupling reactions of H-phosphonate diesters with benzyl (B1604629) halides. bioengineer.org Similarly, copper-catalyzed systems are effective for the addition of H-phosphonates to boronic acids, while nickel catalysis has been utilized in electrochemical cross-coupling reactions. organic-chemistry.org
Beyond traditional metal catalysis, there is a growing interest in:
Nanocatalysts: Materials like nano ZnO have been used in the synthesis of α-aminophosphonates, often in conjunction with green techniques like microwave irradiation, leading to high yields in short reaction times. rsc.org
Organocatalysis: The use of small organic molecules as catalysts is a key area of green chemistry. rsc.org These systems avoid the use of potentially toxic and expensive metals.
Heterogeneous Catalysts: Metal phosphonates themselves are being used as heterogeneous catalysts. mdpi.com For example, rhodium complexes of phosphonate-containing ligands on titanium oxide have shown high efficiency in chemoselective hydrogenation reactions. scispace.com These catalysts offer the advantage of easy separation and recyclability.
The development of catalysts that can operate under mild conditions, such as room temperature, and in environmentally friendly solvents is a significant goal. frontiersin.org
| Catalyst System | Metal/Compound | Application Example | Advantage |
| Palladium-based | Pd(OAc)2/Xantphos | Cross-coupling of benzyl halides and H-phosphonates | High efficiency |
| Copper-based | Cu2O/1,10-phenanthroline | Addition of H-phosphonates to boronic acids | Mild reaction conditions |
| Nickel-based | - | Electrochemical cross-coupling of aryl bromides | Room temperature reaction |
| Nanocatalysts | nano ZnO | Synthesis of α-aminophosphonates | Rapid, high-yield synthesis |
| Heterogeneous | Rhodium on TiO2 | Selective hydrogenation | Recyclable, stable |
Integration of Diisopropyl Phenylphosphonate (B1237145) Derivatives into Advanced Materials for Specific Functions
A significant emerging trend is the incorporation of phosphonate derivatives, including those of diisopropyl phenylphosphonate, into advanced materials to impart specific functionalities. The strong coordination ability of the phosphonate group to metal ions makes these compounds excellent building blocks for inorganic-organic hybrid materials. mdpi.com
One of the most promising areas is the development of Metal-Organic Frameworks (MOFs) and other porous metal phosphonates. mdpi.com These materials have potential applications in:
Gas Storage and Separation: The tunable pore size and chemical functionality of MOFs make them suitable for capturing gases like CO2. mdpi.com
Heterogeneous Catalysis: The framework can incorporate catalytically active metal sites, creating stable and reusable catalysts. mdpi.comscispace.com
Proton Conduction: Certain metal phosphonates exhibit proton conductivity, making them candidates for use in fuel cell membranes. mdpi.com
By modifying the phenyl group of this compound, researchers can introduce additional functional groups. This allows for the fine-tuning of the properties of the resulting materials. For example, functionalized phosphonates can alter the hydrophobic/hydrophilic balance within a material, which can be crucial for catalytic reactions in the liquid phase. researchgate.net The use of phosphinic acids as linkers is also being explored, as the pendant organic group can be modified to impart specific properties to the material, opening up new possibilities in the field of functional MOFs. mdpi.com
Advancement of Sustainable and Green Chemical Manufacturing Processes for this compound and its Analogues
In line with the principles of green chemistry, a major research thrust is the development of sustainable manufacturing processes for phosphonates. bioengineer.orgscienmag.com This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. Several "green" methods for phosphonate synthesis are being actively investigated. rsc.orgresearchgate.net
Key sustainable approaches include:
Ultrasound-Assisted Synthesis: Sonication can promote reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.org
Microwave-Promoted Synthesis: Microwaves provide rapid and efficient heating of the reaction mixture, which can significantly accelerate reaction rates. rsc.org
Solvent-Free Synthesis: Conducting reactions without a solvent (neat) reduces waste and simplifies purification. This has been successfully applied to the hydrophosphonylation of aldehydes. mdpi.com
Benign Solvents: When a solvent is necessary, the focus is on using environmentally friendly options like water or polyethylene (B3416737) glycol (PEG). rsc.orgfrontiersin.org
Ecocatalysis: A novel approach involves using catalysts derived from biological sources, such as biosourced mixed oxides from Zn-hyperaccumulating plants, which have been shown to be effective in the synthesis of α-hydroxyphosphonates. mdpi.com
These green methodologies are not only environmentally beneficial but can also offer economic advantages through reduced energy consumption and simplified product isolation. The continuous pressure to reduce phosphorus discharge into the environment will further drive innovation in the greening of phosphonate chemistry. rsc.org
Q & A
Q. How should researchers design experiments to study environmental degradation of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
